NR-7h

Description

Properties

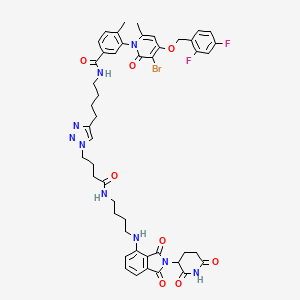

Molecular Formula |

C48H50BrF2N9O8 |

|---|---|

Molecular Weight |

998.9 g/mol |

IUPAC Name |

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N-[4-[1-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylamino]-4-oxobutyl]triazol-4-yl]butyl]-4-methylbenzamide |

InChI |

InChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64) |

InChI Key |

BEMLUUUHZPFCBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCCCC2=CN(N=N2)CCCC(=O)NCCCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C(=CC(=C(C6=O)Br)OCC7=C(C=C(C=C7)F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

PROTAC NR-7h mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of PROTAC NR-7h

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. This compound is a potent and selective PROTAC designed to target the p38 mitogen-activated protein kinase (MAPK) family, specifically p38α and p38β. These kinases are pivotal in cellular responses to stress and inflammation and are implicated in a variety of diseases, including inflammatory disorders and cancer. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key molecular processes.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule, comprising three key components: a ligand that binds to the p38α/β kinase, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The fundamental mechanism of this compound is to induce the formation of a ternary complex between p38α/β and the CRBN E3 ligase.[1] This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the p38α/β protein. The resulting polyubiquitinated p38α/β is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the p38 MAPK signaling pathway.

References

PROTAC NR-7h: A Technical Guide to E3 Ligase Recruitment and Target Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This in-depth technical guide focuses on PROTAC NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This compound accomplishes this by recruiting the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of its target proteins. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, serving as a vital resource for researchers in the field of targeted protein degradation.

Core Mechanism of Action

PROTAC this compound is a heterobifunctional molecule composed of a ligand that binds to the target proteins (p38α/β) and another ligand that recruits the CRBN E3 ligase, connected by a chemical linker. The simultaneous binding of this compound to both p38 and CRBN brings them into close proximity, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme associated with the CRBN complex to lysine residues on the surface of p38. The resulting polyubiquitinated p38 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. The PROTAC this compound molecule is then released and can catalytically induce the degradation of multiple p38 protein molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for PROTAC this compound, providing a clear comparison of its degradation efficacy and physicochemical properties.

| Parameter | Value | Cell Line(s) | Reference |

| DC50 (p38α) | 24 nM | T47D, MB-MDA-231 | [1] |

| DC50 (p38β) | 48 nM | T47D, MB-MDA-231 | [1] |

| E3 Ligase Recruited | CRBN | - | [1] |

| Molecular Weight | 998.87 g/mol | - | [1] |

| Formula | C48H50BrF2N9O8 | - | [1] |

| In Vivo Activity | Active | - | [1] |

Table 1: Degradation Efficacy and Physicochemical Properties of PROTAC this compound

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of p38 MAPK and a typical experimental workflow for evaluating PROTAC activity.

Caption: p38 MAPK signaling pathway and this compound mediated degradation.

Caption: General experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are generalized protocols for assays central to the characterization of PROTAC this compound.

Western Blot for Protein Degradation

This protocol is used to determine the degradation of p38α and p38β in cells treated with this compound.

1. Cell Culture and Treatment:

-

Plate cells (e.g., T47D, MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

6. Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the extent of protein degradation relative to the loading control.

Co-Immunoprecipitation for Ternary Complex Formation

This protocol is designed to confirm the formation of the p38-NR-7h-CRBN ternary complex.

1. Cell Treatment and Lysis:

-

Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40).

2. Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysate with an antibody against either p38 or CRBN overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complex.

3. Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blot Analysis:

-

Analyze the eluted samples by western blotting using antibodies against p38 and CRBN to detect the co-immunoprecipitated proteins.

Biophysical Assays for Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinities and kinetics of PROTAC interactions.

Surface Plasmon Resonance (SPR):

-

Binary Interaction: Immobilize recombinant p38α or CRBN on a sensor chip. Flow different concentrations of this compound over the chip to measure the on-rate (kon) and off-rate (koff), from which the dissociation constant (Kd) can be calculated.

-

Ternary Complex Formation: Immobilize CRBN on the sensor chip. Inject a mixture of this compound and p38α at various concentrations to measure the kinetics of ternary complex formation and dissociation.[2]

Isothermal Titration Calorimetry (ITC):

-

Binary Interaction: Titrate a solution of this compound into a sample cell containing either p38α or CRBN. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Ternary Complex Formation: Titrate this compound into a solution containing both p38α and CRBN to characterize the thermodynamics of ternary complex formation.

Conclusion

PROTAC this compound is a valuable research tool for studying the degradation of p38α and p38β. Its potency and selectivity make it a strong candidate for further investigation in various disease models where p38 signaling is implicated. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their studies, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy. As the field of PROTACs continues to evolve, a thorough understanding of the biophysical and cellular mechanisms of action, as exemplified by the study of molecules like this compound, will be paramount to the successful development of this promising new class of drugs.

References

PROTAC NR-7h: A Technical Guide to p38α/β Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Proteolysis Targeting Chimera (PROTAC) NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This document details the mechanism of action, quantitative degradation data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and workflows.

Introduction to this compound

This compound is a heterobifunctional small molecule designed to selectively induce the degradation of p38α and p38β kinases.[1][2] It functions by hijacking the ubiquitin-proteasome system, a natural cellular process for protein degradation. The this compound molecule consists of three key components: a ligand that binds to the p38α/β kinases, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two ligands.[1][2][3] This tripartite complex formation leads to the polyubiquitination of p38α and p38β, marking them for degradation by the 26S proteasome.[1][4]

Quantitative Degradation Data

The efficacy of this compound in degrading p38α and p38β has been quantified in various cell lines. The half-maximal degradation concentration (DC50) is a key metric used to assess the potency of a PROTAC.

| Target | Cell Line | DC50 (nM) | Reference |

| p38α | T47D | 24 | [1] |

| p38α | MB-MDA-231 | 27.2 | [1] |

| p38β | T47D / MB-MDA-231 | < 50 | [3] |

Mechanism of Action: The p38α/β Degradation Pathway

The primary mechanism of action of this compound involves the formation of a ternary complex between p38α or p38β, this compound, and the CRBN E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target kinase. The resulting polyubiquitin chain acts as a recognition signal for the proteasome, which then degrades the kinase.

Caption: this compound facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of p38α/β.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for p38α/β Degradation

This protocol is used to quantify the reduction in p38α and p38β protein levels following treatment with this compound.

Workflow Diagram:

Caption: A stepwise workflow for assessing protein degradation via Western Blotting.

Methodology:

-

Cell Culture and Treatment: Plate mammalian cell lines (e.g., T47D, MB-MDA-231) in 6-well plates.[5] Once the cells reach 70-80% confluency, treat them with varying concentrations of this compound or DMSO as a vehicle control for the desired time (e.g., 24 hours).[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p38α and p38β band intensities to the loading control to determine the relative protein levels.

Co-Immunoprecipitation to Confirm Ternary Complex Formation

This protocol is used to demonstrate the interaction between p38α/β, this compound, and the CRBN E3 ligase.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.[6] Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against p38α or CRBN overnight at 4°C.[7][8] Add Protein A/G magnetic beads to pull down the antibody-protein complexes.[8]

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the components by Western blotting using antibodies against p38α, CRBN, and ubiquitin. The presence of all three proteins in the immunoprecipitate confirms the formation of the ternary complex.

Cell Viability Assay

This assay is performed to assess the cytotoxic effects of this compound on cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Reagent Addition: Add a cell viability reagent such as MTT or a resazurin-based reagent to each well and incubate according to the manufacturer's instructions.[9][10]

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Selectivity of this compound

This compound has been shown to be highly selective for p38α and p38β, with no significant degradation of other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2 observed at effective concentrations.[3] This selectivity is crucial for minimizing off-target effects and is attributed to the specific interactions within the ternary complex.[8]

Signaling Pathway Context

p38 MAPKs are key regulators of cellular responses to stress and inflammatory stimuli.[2][11] They are activated by upstream kinases (MKK3, MKK6) and in turn phosphorylate a variety of downstream substrates, including transcription factors and other kinases, to modulate processes like cell cycle, apoptosis, and inflammation.[9][11] By degrading p38α and p38β, this compound effectively inhibits these downstream signaling events.[1]

Caption: this compound targets p38α/β for degradation, thereby blocking downstream signaling.

Conclusion

This compound is a valuable research tool for studying the roles of p38α and p38β in various cellular processes. Its high potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent in diseases where p38 MAPK signaling is dysregulated. This guide provides a foundational understanding of this compound and the experimental approaches to characterize its activity.

References

- 1. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assay Protocols | Thermo Fisher Scientific - CR [thermofisher.com]

- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ulab360.com [ulab360.com]

- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell viability assays | Abcam [abcam.com]

- 11. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: Structure and Synthesis of PROTAC NR-7h

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC NR-7h is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of p38 mitogen-activated protein kinase α (p38α) and p38β. By hijacking the body's natural protein disposal system, this compound offers a promising therapeutic strategy for diseases driven by p38 MAPK signaling. This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of this compound, including detailed experimental protocols.

PROTACs are designed with three key components: a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. In the case of this compound, the warhead is a p38α/β inhibitor, and it recruits the Cereblon (CRBN) E3 ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of p38α and p38β.

Core Data Summary

| Property | Value | Reference |

| Molecular Formula | C48H50BrF2N9O8 | [1] |

| Molecular Weight | 998.87 g/mol | [1] |

| CAS Number | 2550399-06-7 | [1] |

| E3 Ligase Recruited | Cereblon (CRBN) | [1] |

| Target(s) | p38α, p38β | [1] |

| DC50 (p38α) | 24 nM (in T47D/MB-MDA-231 cells) | [1] |

| DC50 (p38β) | 48 nM (in T47D/MB-MDA-231 cells) | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

Chemical Structure

The chemical structure of PROTAC this compound is depicted below. It consists of a p38α/β inhibitor moiety, a flexible linker, and a pomalidomide-based ligand that binds to the CRBN E3 ligase.

Chemical Structure of PROTAC this compound

Synthesis of PROTAC this compound

The synthesis of PROTAC this compound is achieved through a convergent synthesis strategy, culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This modular approach allows for the efficient connection of the p38α/β inhibitor "warhead" and the CRBN E3 ligase ligand via a triazole-containing linker.

Synthesis of Precursors

The overall synthesis requires the preparation of two key intermediates: an alkyne-functionalized p38α/β inhibitor and an azide-functionalized CRBN ligand.

1. Synthesis of Alkyne-Functionalized p38α/β Inhibitor:

The synthesis of the alkyne-functionalized p38α/β inhibitor starts from a suitable precursor of the p38 inhibitor, which is then modified to introduce a terminal alkyne group on the linker attachment point. This typically involves standard organic synthesis reactions such as etherification or amidation with an alkyne-containing building block.

2. Synthesis of Azide-Functionalized CRBN Ligand:

The azide-functionalized CRBN ligand is synthesized from a pomalidomide derivative. A common starting material is 4-fluoropomalidomide, which can undergo nucleophilic substitution with an amino-linker containing a terminal azide. Alternatively, a linker with a terminal amine can be introduced, followed by conversion of the amine to an azide using standard azidation reagents.

Final Assembly via Click Chemistry

The final step in the synthesis of this compound is the CuAAC reaction between the alkyne-functionalized p38α/β inhibitor and the azide-functionalized CRBN ligand.

Reaction Scheme:

Alkyne-p38 Inhibitor + Azide-CRBN Ligand --(CuSO4, Sodium Ascorbate)--> PROTAC this compound

This reaction is typically carried out in a suitable solvent system, such as a mixture of t-BuOH and water, in the presence of a copper(II) sulfate and a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ. The resulting triazole ring forms a stable and robust linkage between the two functional ends of the PROTAC molecule.

Signaling Pathway and Mechanism of Action

PROTAC this compound functions by inducing the degradation of its target proteins, p38α and p38β, thereby inhibiting the downstream signaling cascade. The p38 MAPK pathway is a key signaling pathway involved in cellular responses to stress, inflammation, and apoptosis.

Caption: Mechanism of action of PROTAC this compound.

Experimental Protocols

General Cell Culture

Human breast cancer cell lines (e.g., T47D, MDA-MB-231) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of p38α and p38β following treatment with this compound.

Caption: Western blotting workflow for degradation assay.

Detailed Steps:

-

Cell Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 24 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

Selectivity Profiling by Global Proteomics

To assess the selectivity of this compound, global proteomics analysis can be performed using mass spectrometry.

Experimental Workflow:

-

Cell Treatment: Treat cells with this compound at a concentration that induces significant degradation of p38α/β (e.g., 100 nM) and a vehicle control (DMSO) for 24 hours.

-

Protein Extraction and Digestion: Lyse the cells, extract the total protein, and digest the proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of proteins in the this compound-treated samples compared to the vehicle-treated samples using specialized proteomics software. Proteins with significantly reduced abundance are considered potential off-targets.

Conclusion

PROTAC this compound is a valuable chemical tool for studying the roles of p38α and p38β in various biological processes and holds potential for therapeutic development. Its modular synthesis via click chemistry allows for the generation of analogs to further optimize its properties. The detailed protocols provided in this guide should enable researchers to effectively synthesize and evaluate this compound and similar PROTAC molecules in their own laboratories.

References

PROTAC NR-7h: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of PROTAC NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of this compound.

Chemical Properties

PROTAC this compound is a hetero-bifunctional small molecule designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to p38α and p38β, leading to their ubiquitination and subsequent degradation by the proteasome.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₅₀BrF₂N₉O₈ | [2] |

| Molecular Weight | 998.87 g/mol | [2] |

| Purity | ≥97% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in DMSO | [2] |

| CAS Number | 2550399-06-7 | [2] |

Biological Activity

This compound is a highly potent and selective degrader of p38α and p38β. Its degradation capabilities have been demonstrated in various mammalian cell lines.[1]

| Parameter | Value | Cell Lines | Reference |

| p38α DC₅₀ | 24 nM | T47D, MB-MDA-231 | [2] |

| p38β DC₅₀ | 48 nM | T47D, MB-MDA-231 | [2] |

| E3 Ligase Recruited | Cereblon (CRBN) | [2] |

This compound exhibits high selectivity for p38α and p38β, with no significant degradation observed for other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2.[2][3] This selectivity has been confirmed by global proteomics.[2] The degradation of p38α and p38β by this compound leads to the inhibition of stress and cytokine-induced p38α signaling.[1]

Mechanism of Action & Signaling Pathway

As a PROTAC, this compound functions by inducing the formation of a ternary complex between the target proteins (p38α/β) and the CRBN E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of p38α/β. The polyubiquitinated kinases are then recognized and degraded by the 26S proteasome.

Caption: Mechanism of Action of PROTAC this compound.

The degradation of p38α and p38β by this compound disrupts the p38 MAPK signaling pathway, which is a key regulator of cellular responses to stress, inflammation, and cytokine production.

Caption: Overview of the p38 MAPK Signaling Pathway.

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and activity.

| Condition | Recommended Storage | Duration | Reference |

| Powder | -20°C | 2 years | |

| In DMSO | 4°C | 2 weeks | |

| In DMSO | -80°C | 6 months |

It is recommended to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month. Before use, the product should be allowed to equilibrate to room temperature for at least one hour.

While specific in vivo pharmacokinetic and metabolic stability data for this compound are not extensively published, PROTACs, in general, are known to have complex pharmacokinetic profiles due to their larger molecular weight and physicochemical properties.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of PROTAC this compound.

Western Blotting for Protein Degradation

This protocol is used to determine the dose-dependent degradation of p38α and p38β by this compound.

Caption: Western Blotting Workflow for Degradation Analysis.

Detailed Steps:

-

Cell Culture and Treatment:

-

Seed T47D or MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.

-

The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control to determine the extent of protein degradation.

-

In-Cell Target Engagement Assay

This protocol can be used to confirm that this compound engages its target, p38α/β, within the cellular environment. A common method is the Cellular Thermal Shift Assay (CETSA).

Caption: CETSA Workflow for Target Engagement.

Detailed Steps:

-

Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Heating: Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of p38α and p38β by Western blotting as described in section 5.1. An increase in the amount of soluble p38α/β at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

Ubiquitination Assay

This protocol is used to confirm that this compound induces the ubiquitination of p38α/β.

Caption: Ubiquitination Assay Workflow.

Detailed Steps:

-

Cell Treatment: Treat cells with this compound for a shorter duration (e.g., 1-4 hours) in the presence of a proteasome inhibitor such as MG132 (typically 10-20 µM, added 2-4 hours prior to lysis) to prevent the degradation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitin chains.

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody specific for p38α or p38β overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Perform Western blotting on the eluted samples as described in section 5.1, but probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the this compound treated lane indicates polyubiquitination of the target protein.

-

Conclusion

PROTAC this compound is a valuable research tool for studying the roles of p38α and p38β in various cellular processes and disease models. Its high potency and selectivity make it a superior alternative to traditional small molecule inhibitors for interrogating the functions of these kinases. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors. As with any potent chemical probe, careful experimental design and appropriate controls are essential for generating robust and reproducible data.

References

In Vitro Biological Activity of PROTAC NR-7h: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of PROTAC NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This document details the quantitative metrics of its degradation capabilities, comprehensive experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Quantitative Biological Activity

PROTAC this compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the proteasomal degradation of its target proteins, p38α and p38β.[1][2] Its efficacy and selectivity are summarized in the tables below.

| Parameter | p38α | p38β | Cell Lines | Treatment Time | Reference |

| DC50 | 24 nM | 48 nM | T47D/MDA-MB-231 | 24 hours | [2] |

| Dmax | >95% | >95% | T47D/MDA-MB-231 | 24 hours | Inferred from potency |

| Table 1: In Vitro Degradation Potency of PROTAC this compound. DC50 represents the concentration of this compound required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable. |

| Target | Degradation Observed | Reference |

| p38α | Yes | [1][2] |

| p38β | Yes | [1][2] |

| p38γ | No | [1][2] |

| p38δ | No | [1][2] |

| JNK1/2 | No | [1][2] |

| ERK1/2 | No | [1][2] |

| Table 2: In Vitro Selectivity Profile of PROTAC this compound. Data is based on global proteomics analysis.[2] |

Mechanism of Action and Signaling Pathway

PROTAC this compound functions by hijacking the ubiquitin-proteasome system. It forms a ternary complex with the target protein (p38α or p38β) and the E3 ubiquitin ligase CRBN. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of p38α prevents the phosphorylation of its downstream substrate, MAPK-activated protein kinase 2 (MK2), thereby inhibiting the signaling cascade.[1][2]

Caption: Mechanism of Action of PROTAC this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro experiments to characterize the biological activity of PROTAC this compound.

Cell Culture and Lysis

-

Cell Lines: T47D (human ductal breast epithelial tumor) and MDA-MB-231 (human breast adenocarcinoma) cells.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

Western Blotting for Protein Degradation

This protocol is for determining the degradation of p38α/β and the phosphorylation status of MK2.

Caption: Western Blotting Experimental Workflow.

Detailed Steps:

-

Cell Plating: Seed cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with the desired concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: rabbit anti-p38α, rabbit anti-p38β, rabbit anti-phospho-MK2 (Thr334), and mouse anti-β-actin (as a loading control).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest signal to the loading control.

DC50 and Dmax Determination

-

Experiment: Perform the western blotting protocol as described in section 3.2 with a range of this compound concentrations.

-

Data Analysis:

-

Quantify the band intensities for p38α and p38β at each concentration.

-

Normalize the data to the vehicle control (0 nM this compound).

-

Plot the normalized protein levels against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic regression curve to determine the DC50 value.

-

The Dmax is the maximal reduction in protein level observed.

-

Global Proteomics for Selectivity Analysis

-

Sample Preparation: Treat cells (e.g., T47D) with this compound (at a concentration of ~10x DC50) or vehicle for 24 hours.

-

Lysis and Digestion: Lyse the cells, reduce, alkylate, and digest the proteins with trypsin.

-

TMT Labeling: Label the resulting peptides with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify and quantify the relative abundance of proteins across the different treatment conditions.

-

Identify proteins that are significantly downregulated in the this compound treated samples compared to the vehicle control.

-

Confirm the selective degradation of p38α and p38β without significant effects on other kinases.

-

Conclusion

PROTAC this compound is a highly potent and selective in vitro degrader of p38α and p38β. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify its activity and further investigate its therapeutic potential. The provided diagrams offer a clear visualization of its mechanism of action and the workflows for its characterization.

References

PROTAC NR-7h: An In-Depth Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling effects of PROTAC NR-7h, a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). This document details its mechanism of action, quantitative effects on protein degradation, and impact on downstream signaling pathways, supported by experimental protocols and visual diagrams.

Introduction to PROTAC this compound

PROTAC this compound is a heterobifunctional small molecule designed to selectively induce the degradation of p38α and p38β kinases.[1][2][3] It operates through the Proteolysis Targeting Chimera (PROTAC) technology, which hijacks the body's own ubiquitin-proteasome system to eliminate target proteins.[4] this compound is composed of a ligand that binds to the p38α/β kinases and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex, connected by a flexible linker.[1][2][3] This dual-binding capability brings the E3 ligase in close proximity to the target kinases, leading to their ubiquitination and subsequent degradation by the proteasome.[4]

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC pathway. Upon entering the cell, this compound forms a ternary complex with a p38α or p38β kinase and the CRBN E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target kinase. The resulting polyubiquitinated p38α/β is then recognized and degraded by the 26S proteasome. The this compound molecule is subsequently released and can engage in another cycle of degradation, acting as a catalyst.

Quantitative Data on Protein Degradation

This compound induces potent and selective degradation of p38α and p38β in a dose-dependent manner across various cancer cell lines. The half-maximal degradation concentration (DC50) values are summarized in the table below.

| Cell Line | Target | DC50 (nM) | Reference |

| T47D | p38α | 24 | [5] |

| T47D | p38β | 48 | [1] |

| MDA-MB-231 | p38α | 27.2 | [5] |

| MDA-MB-231 | p38β | 48.9 | [6] |

Table 1: DC50 Values for this compound-induced Degradation of p38α and p38β

It is important to note that while the selectivity of this compound has been confirmed by global proteomics, the complete dataset is not publicly available.[1] However, studies have shown that this compound does not cause significant degradation of other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2.[1]

Downstream Signaling Effects

The primary downstream effect of this compound is the inhibition of the p38 MAPK signaling pathway. This pathway is a crucial regulator of cellular responses to stress and cytokines.[7] By degrading p38α and p38β, this compound effectively blocks the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[1][4] Inhibition of MK2 phosphorylation has been observed in cancer cells treated with UV radiation and in bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS).[1]

A comprehensive proteomics and phosphoproteomics analysis of p38α signaling (though not with this compound specifically) has revealed its involvement in a wide array of cellular processes, including:[1]

-

Cell Adhesion: p38α signaling can modulate the expression of proteins involved in the extracellular matrix and plasma membrane organization.

-

DNA Replication and Repair: The pathway plays a role in the regulation of DNA replication and the cellular response to DNA damage.

-

RNA Metabolism: p38α can influence mRNA translation and ribosome biogenesis.

Degradation of p38α/β by this compound is expected to impact these processes, making it a valuable tool for studying the multifaceted roles of the p38 MAPK pathway.

Experimental Protocols

Detailed experimental protocols for key assays used to characterize the effects of this compound are provided below.

Western Blotting for p38α/β Degradation

This protocol outlines the steps to assess the degradation of p38α and p38β in cultured cells following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against p38α, p38β, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the protein levels relative to the loading control.

MK2 Phosphorylation Assay

This protocol describes how to measure the inhibition of MK2 phosphorylation as a readout of p38 pathway activity.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies).[8]

-

Primary antibodies against phospho-MK2 (e.g., at Thr334) and total MK2.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment and Stimulation: Treat cells with this compound or a vehicle control for a specified period. Then, stimulate the p38 pathway with an appropriate agonist (e.g., UV radiation, LPS, or cytokines) for a short duration (e.g., 15-30 minutes).

-

Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 2-13 as described in the western blotting protocol above, using primary antibodies for both phosphorylated and total MK2.

-

Data Analysis: The level of phosphorylated MK2 should be normalized to the level of total MK2 to determine the specific effect on phosphorylation.

Conclusion

PROTAC this compound is a valuable research tool for studying the roles of p38α and p38β kinases. Its ability to induce potent and selective degradation of these targets allows for a more profound and sustained inhibition of the p38 MAPK pathway compared to traditional small molecule inhibitors. The downstream consequences of this compound treatment include the inhibition of MK2 phosphorylation and likely extend to the modulation of cell adhesion, DNA replication, and RNA metabolism. The experimental protocols provided in this guide offer a starting point for researchers to investigate the diverse biological functions of the p38 MAPK pathway using this powerful chemical probe. Further global proteomics and phosphoproteomics studies specifically utilizing this compound will be instrumental in fully elucidating the complex downstream signaling network regulated by p38α and p38β.

References

- 1. Characterization of p38α Signaling Networks in Cancer CellsUsing Quantitative Proteomics and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation | IRB Barcelona [irbbarcelona.org]

- 6. Mapping p38α mitogen‐activated protein kinase signaling by proximity‐dependent labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

The Dawn of a New Era in Kinase Regulation: A Technical Guide to the Discovery and Development of p38 MAPK PROTACs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target in a variety of diseases, including cancer and autoimmune disorders. While traditional small-molecule inhibitors have shown promise, their efficacy can be limited by off-target effects and the development of resistance. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that circumvents these challenges by inducing the targeted degradation of proteins. This technical guide provides an in-depth overview of the discovery and development of p38 MAPK PROTACs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate biological and experimental processes involved.

The p38 MAPK Signaling Pathway: A Central Node in Cellular Stress and Inflammation

The p38 MAPK pathway is a highly conserved signaling cascade that responds to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and growth factors.[1][2][3][4][5] This pathway plays a pivotal role in regulating critical cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][2]

The core of the p38 MAPK pathway consists of a three-tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks or MKKKs), such as TAK1 and ASK1, phosphorylate and activate mitogen-activated protein kinase kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6.[1][5] These MKKs, in turn, dually phosphorylate threonine and tyrosine residues within the activation loop of the p38 MAPK isoforms, leading to their activation.[2]

Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2][6] Once activated, p38 MAPKs phosphorylate a diverse range of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C), thereby orchestrating a complex cellular response.[2][7]

PROTACs: A Paradigm Shift in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[8] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8]

The mechanism of action involves the PROTAC molecule acting as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. A key advantage of this approach is the catalytic nature of PROTACs; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[10]

Quantitative Analysis of p38 MAPK PROTACs

The development of potent and selective p38 MAPK PROTACs requires rigorous quantitative assessment of their degradation efficiency. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the reported quantitative data for several p38 MAPK PROTACs.

Table 1: VHL-Based p38 MAPK PROTACs

| PROTAC | Target Isoform(s) | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| SJFα | p38α | Foretinib | VHL | 7.16 | 97.4 | MDA-MB-231 | [1][2] |

| p38δ | Foretinib | VHL | 299 | - | MDA-MB-231 | [2][3] | |

| SJFδ | p38δ | Foretinib | VHL | <100 | - | - | |

| NR-11c | p38α | p38α inhibitor | VHL | - | >90 (at 1µM) | MDA-MB-231, T47D, U2OS, MG63, SAOS-2 | [1][11] |

Table 2: CRBN-Based p38 MAPK PROTACs

| PROTAC | Target Isoform(s) | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Compound 2 | p38δ | Foretinib | CRBN | 27 | 91 | MDA-MB-231 | |

| NR-7h | p38α, p38β | p38α inhibitor | CRBN | - | >90 (at 1µM) | MDA-MB-231, T47D | [1] |

Key Experimental Protocols in p38 MAPK PROTAC Development

The successful development of p38 MAPK PROTACs relies on a suite of robust experimental assays to characterize their activity, from initial target engagement to downstream cellular effects.

References

- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]

- 4. In-Cell Western (ICW) Protocol | Rockland [rockland.com]

- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifesensors.com [lifesensors.com]

- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of CRBN in NR-7h-Mediated Degradation of p38α/β: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal role of the E3 ubiquitin ligase Cereblon (CRBN) in the mechanism of action of NR-7h, a potent and selective Proteolysis Targeting Chimera (PROTAC). This compound effectively hijacks the CRBN E3 ligase complex to induce the targeted degradation of the mitogen-activated protein kinases p38α and p38β, key players in cellular stress responses and inflammatory signaling. This document details the quantitative metrics of this compound's activity, comprehensive experimental protocols for its characterization, and visual representations of the underlying molecular processes.

Core Mechanism: CRBN-Mediated Ubiquitination and Degradation

PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target. This compound is composed of a ligand that binds to the p38α/β kinases and a thalidomide-based ligand that recruits the CRBN E3 ligase.[1][2] The formation of a stable ternary complex between p38α/β, this compound, and CRBN is the critical initiating step.

Once the ternary complex is formed, CRBN, as part of the larger Cullin-RING E3 ligase complex (CRL4^CRBN^), facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of p38α/β. This polyubiquitination marks the kinase for recognition and degradation by the 26S proteasome, leading to its clearance from the cell.[1][2]

Quantitative Data Summary

The efficacy of this compound is quantified by its degradation concentration 50 (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein. This compound demonstrates potent and selective degradation of its targets.

| Target Protein | Cell Lines | DC₅₀ | Treatment Time | Reference |

| p38α | T47D / MDA-MB-231 | 24 nM | 24 hours | [3][4] |

| p38β | T47D / MDA-MB-231 | 48 nM | 24 hours | [3][4] |

Global proteomics studies have confirmed the selectivity of this compound, showing no significant degradation of the related kinases p38γ, p38δ, JNK1/2, or ERK1/2.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key molecular events in this compound mediated degradation and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound-mediated p38α/β degradation.

Caption: Workflow for characterizing this compound activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CRBN-dependent PROTACs like this compound.

Cell Culture and PROTAC Treatment

-

Cell Lines: Human breast cancer cell lines T47D and MDA-MB-231 are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: For degradation assays, cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound (typically a serial dilution from low nanomolar to micromolar) or DMSO as a vehicle control. Cells are then incubated for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

Western Blotting for Protein Degradation Assessment

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for p38α, p38β, and a loading control (e.g., GAPDH or β-actin).

-

The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

-

Data Analysis: Band intensities are quantified using densitometry software. The level of p38α/β is normalized to the loading control, and the percentage of remaining protein relative to the DMSO-treated control is calculated to determine the DC₅₀ value.

In-Cell Ubiquitination Assay

-

Principle: This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then immunoblotting for ubiquitin.

-

Protocol:

-

Cells are treated with this compound for a shorter duration (e.g., 1-4 hours) in the presence of a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cells are lysed in a buffer containing deubiquitinase inhibitors.

-

The target protein (p38α/β) is immunoprecipitated from the cell lysates using a specific primary antibody conjugated to agarose beads.

-

The immunoprecipitated proteins are washed, eluted, and then separated by SDS-PAGE.

-

Western blotting is performed as described above, using a primary antibody that recognizes ubiquitin (e.g., anti-HA for HA-tagged ubiquitin transfected cells, or a pan-ubiquitin antibody). An increase in the high molecular weight smear in the this compound-treated lanes indicates polyubiquitination of the target protein.

-

Thermal Shift Assay (TSA) for Target Engagement

-

Principle: This biophysical assay measures the change in the thermal stability of a protein upon ligand binding. Binding of a PROTAC to its target protein generally increases the protein's melting temperature (Tm).

-

Protocol:

-

Recombinant p38α or p38β protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

The PROTAC this compound is added to the protein-dye mixture at various concentrations.

-

The mixture is heated in a real-time PCR instrument with a temperature gradient.

-

As the protein unfolds, the dye binds and fluoresces. The fluorescence is measured at each temperature increment.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A shift in Tm in the presence of this compound indicates direct binding to the target protein.

-

By employing these methodologies, researchers can rigorously characterize the CRBN-dependent degradation of p38α and p38β by this compound, providing a comprehensive understanding of its mechanism of action and therapeutic potential.

References

Methodological & Application

PROTAC NR-7h experimental protocol for cell culture

Application Notes for PROTAC NR-7h

Introduction

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade specific proteins of interest (POIs).[1][2][3] PROTACs consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][5]

PROTAC this compound is a potent and selective degrader targeting the p38 mitogen-activated protein kinase (MAPK) isoforms α (alpha) and β (beta). It has demonstrated high efficacy in cellular models, achieving significant degradation at nanomolar concentrations. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for assessing its degradation activity and impact on cell viability.

Mechanism of Action

The fundamental mechanism of this compound, like other PROTACs, involves the formation of a ternary complex between the target protein (p38α/β), the PROTAC molecule itself, and an E3 ubiquitin ligase.[1][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[6] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged p38 protein.[1][5] The this compound molecule is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.[4][7] This catalytic nature allows for sustained protein knockdown at sub-stoichiometric concentrations.[2]

Key Experimental Considerations

-

Cell Line Selection: The choice of cell line is critical. Ensure the selected cells express detectable levels of the target proteins, p38α and p38β, as well as the specific E3 ligase recruited by this compound (e.g., VHL or Cereblon) and other necessary components of the UPS.

-

Dose-Response and the "Hook Effect": It is essential to perform a dose-response experiment across a wide range of concentrations. PROTACs can exhibit a "hook effect," where efficacy decreases at very high concentrations.[7] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[7]

-

Time Course Analysis: The kinetics of protein degradation can vary. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal treatment duration for maximal p38 degradation.

-

Controls:

-

Vehicle Control: A DMSO-only control is essential to account for any effects of the solvent on the cells.

-

Proteasome Inhibitor Control: To confirm that protein loss is due to proteasomal degradation, cells can be co-treated with this compound and a proteasome inhibitor (e.g., MG132). This should rescue the degradation of p38.

-

Negative Control Compound: If available, a structurally similar but inactive version of this compound can be used to demonstrate the specificity of the degradation effect.

-

Quantitative Data Summary

The following table summarizes the known biological and physical properties of PROTAC this compound based on available data.

| Parameter | Value | Reference |

| Target Proteins | p38α and p38β | |

| Degradation Potency (DC₅₀) | < 50 nM | |

| Selectivity | No significant degradation of p38γ, p38δ, JNK1/2, or ERK1/2 | |

| Molecular Weight | 998.87 g/mol | |

| Downstream Effect | Inhibits phosphorylation of MK2 in UV-treated cancer cells |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be serially diluted to working concentrations for cell culture experiments.

Materials:

-

PROTAC this compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound (998.87 g/mol ), calculate the mass required to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, 1.00 mg of this compound would be dissolved in 100.1 µL of DMSO.

-

Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Treatment for Degradation and Viability Assays

This protocol outlines the general procedure for treating cultured cells with this compound.

Materials:

-

Selected cell line cultured in appropriate growth medium

-

Multi-well cell culture plates (e.g., 6-well for Western Blot, 96-well for viability)

-

This compound stock solution (10 mM in DMSO)

-

Complete growth medium

Procedure:

-

Seed cells into the appropriate multi-well plates at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A typical concentration range for a dose-response curve might be 1 nM to 10,000 nM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove the old medium from the wells.

-

Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the plates for the desired time period (e.g., 24 hours).

-

After incubation, proceed with either protein extraction for Western Blot analysis (Protocol 3) or a cell viability assay (Protocol 4).

Protocol 3: Western Blotting for p38α/β Degradation

This protocol details the steps to quantify the degradation of p38α and p38β proteins following this compound treatment.[8][9][10]

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[10][11]

-

Primary antibodies: anti-p38α, anti-p38β, and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)[11]

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS.[9] Add ice-cold RIPA buffer to each well (e.g., 100 µL for a 6-well plate) and scrape the cells.[10] Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA or Bradford assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9][10]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]

-

Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[10]

-

Washing and Secondary Incubation: Wash the membrane three times for 10 minutes each with TBST.[11] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

-

Analysis: Quantify the band intensities using image analysis software. Normalize the p38α/β band intensity to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.

Protocol 4: Cell Viability Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[12][13]

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 2)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Following the treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well of the 96-well plate.[12]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[12]

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Gently mix the contents of the wells on an orbital shaker for 5-10 minutes.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC₅₀ (the concentration that inhibits cell viability by 50%).

Visualizations

Caption: Mechanism of Action for PROTAC this compound targeting p38α/β for degradation.

Caption: Experimental workflow for evaluating PROTAC this compound in cell culture.

References

- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Targeted protein degradation in mammalian cells: A promising avenue toward future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. bio-rad.com [bio-rad.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with PROTAC NR-7h

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC NR-7h is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs).[1][2] As a heterobifunctional proteolysis-targeting chimera (PROTAC), this compound functions by inducing the formation of a ternary complex between the target proteins (p38α/β) and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][3] This targeted protein degradation offers a powerful alternative to traditional small molecule inhibition, with the potential for a more profound and sustained pharmacological effect. This compound has been shown to be active in vivo and is a valuable tool for studying the roles of p38α and p38β in various pathological conditions, including cancer and inflammatory diseases.[1][2]

These application notes provide a comprehensive overview of the in vivo use of PROTAC this compound, including its mechanism of action, key technical data, and detailed protocols for conducting in vivo efficacy studies.

Technical Data

A summary of the key technical specifications for PROTAC this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Target(s) | p38α, p38β | [1][2] |

| E3 Ligase Recruited | Cereblon (CRBN) | [1][3] |

| DC50 (p38α) | 24 nM (in T47D/MB-MDA-231 cells) | [1][3] |